molecular formula C12H11NO2 B6596995 methyl 8-methylquinoline-5-carboxylate CAS No. 82967-38-2

methyl 8-methylquinoline-5-carboxylate

Cat. No. B6596995
CAS RN: 82967-38-2
M. Wt: 201.22 g/mol
InChI Key: SWLCMALWIAJZDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as methyl 8-methylquinoline-5-carboxylate, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of methyl 8-methylquinoline-5-carboxylate consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 201.22 .


Chemical Reactions Analysis

Quinoline derivatives, including methyl 8-methylquinoline-5-carboxylate, have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold .


Physical And Chemical Properties Analysis

Methyl 8-methylquinoline-5-carboxylate is a powder with a melting point between 52-57°C . It has a molecular weight of 201.22 .

Scientific Research Applications

Medicinal Chemistry

Quinoline, the core structure of Methyl 8-methylquinoline-5-carboxylate, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .

Pharmaceutical Applications

Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity . They are being studied for their potential use in cancer treatment .

Antimalarial Activity

Quinoline derivatives have also been used in the development of antimalarial drugs . This makes Methyl 8-methylquinoline-5-carboxylate a compound of interest in the field of antimalarial research.

Anti-Inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory properties . This suggests that Methyl 8-methylquinoline-5-carboxylate could potentially be used in the development of anti-inflammatory drugs.

Antiviral Activity

Quinoline derivatives have shown potential in antiviral activity . This suggests that Methyl 8-methylquinoline-5-carboxylate could be of interest in the field of antiviral research.

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . This suggests that Methyl 8-methylquinoline-5-carboxylate could have potential industrial applications.

Safety and Hazards

The compound is associated with certain safety hazards. It is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 8-methylquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLCMALWIAJZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513746
Record name Methyl 8-methylquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methylquinoline-5-carboxylate

CAS RN

82967-38-2
Record name Methyl 8-methylquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound obtained in Example 87-2 (1 g) was dissolved in methanol (25 ml). The solution was stirred for 15 hours while blowing hydrochloric acid gas, and the solvent was removed by distillation. The obtained residue was dissolved in water and 1 mol/l sodium hydroxide aqueous solution was added to cause a solid substance to precipitate. The solid was collected by filtration and the filtrate was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and the solvent was removed by distillation to obtain a solid. The solid was combined with the previously collected solid and purified by silica gel column chromatography (20 g, chloroform) to obtain the title compound (0.7337 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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